5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

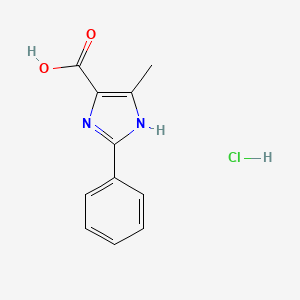

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound featuring an imidazole core substituted with a methyl group at position 5, a phenyl ring at position 2, and a carboxylic acid moiety at position 4, which is further stabilized as a hydrochloride salt. The hydrochloride form enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications . Its structure has been characterized using crystallographic tools such as the SHELX program suite, which is widely employed for small-molecule refinement and structural validation .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAWBGJEJTUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

Introduction of Substituents: The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the methyl group is added through a methylation reaction.

Conversion to Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.

Formation of Hydrochloride Salt: The final step involves the reaction of the carboxylic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as imidazole-4-carboxylic acid derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Various functionalized imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

MPI has applications in chemistry, biology, medicine, and industry:

- Chemistry MPI is used as a building block in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine MPI is explored for potential use in drug development, particularly for its ability to interact with various biological targets.

- Industry It is used in developing functional materials like dyes for solar cells and other optical applications.

Biochemical Analysis

MPI plays a crucial role in biochemical reactions and interacts with several enzymes, including xanthine oxidase and β-glucuronidase.

Biochemical Properties

MPI interacts with enzymes like xanthine oxidase and β-glucuronidase. Its inhibitory action on xanthine oxidase can lead to reduced oxidative stress within cells, protecting them from damage.

Cellular Effects

MPI influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

MPI exerts its effects through specific binding interactions with biomolecules, binding to the active sites of enzymes like xanthine oxidase and β-glucuronidase, inhibiting their activity. MPI exerts its biological effects primarily through specific binding interactions with enzyme active sites. This structural compatibility allows it to inhibit the activity of target enzymes effectively, blocking substrate access or altering enzyme conformation.

Temporal Effects

MPI is relatively stable under standard conditions, but its activity can degrade over extended periods.

Dosage Effects

The effects of MPI vary with different dosages in animal models; at lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects.

Metabolic Pathways

MPI interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid.

Transport and Distribution

Within cells and tissues, MPI is transported and distributed through specific transporters and binding proteins.

Subcellular Localization

MPI is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. The localization of MPI within cells is vital for its action, directing it towards specific organelles where it interacts with enzymes, influencing metabolic processes and cellular functions.

Mechanism of Action

The mechanism by which 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenyl group enhances binding affinity to receptors, while the carboxylic acid group facilitates interactions with enzymes. The compound may inhibit or activate certain pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazole Derivatives

The compound’s structural uniqueness lies in the combination of substituents and their positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Impact of Substituent Position and Hydrochloride Salt

- Carboxylic Acid Position: The placement of the carboxylic acid at position 4 (vs. 5 in 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid) alters electronic distribution.

- Hydrochloride vs. Free Acid : The hydrochloride salt of the target compound increases aqueous solubility compared to its free acid form, similar to alkaloids like jatrorrhizine hydrochloride . This is critical for drug formulation.

- Steric Effects : Bulky substituents, as seen in ’s benzyl-containing analogs, reduce solubility but may enhance binding specificity. The target compound balances moderate lipophilicity (phenyl group) and polarity (carboxylic acid and HCl) for versatile applications .

Biological Activity

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (MPICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an imidazole core with a carboxylic acid functional group. Its molecular formula is C10H10ClN3O2, and it exhibits a molecular weight of approximately 229.7 g/mol. The presence of the imidazole ring is crucial for its biological activity, as it is known to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

MPICA has shown promising antimicrobial properties against a range of pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

2. Enzyme Inhibition

MPICA is recognized as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can contribute to conditions like gout and hyperuricemia. Inhibition of this enzyme can help lower uric acid levels in the blood, providing therapeutic benefits for patients suffering from gout-related disorders .

3. Antiviral Properties

Research has indicated that derivatives of imidazole compounds, including MPICA, possess antiviral activities against various viruses. Specifically, they have been evaluated for their efficacy against HIV-1 by inhibiting reverse transcriptase activity .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of MPICA:

The biological activity of MPICA can be attributed to its ability to interact with specific enzymes and receptors:

- Xanthine Oxidase Inhibition : MPICA binds to the active site of xanthine oxidase, preventing substrate conversion and reducing uric acid production.

- Antimicrobial Mechanism : The imidazole ring enhances interaction with bacterial enzymes involved in cell wall synthesis, leading to increased permeability and eventual cell death.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can researchers optimize yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted precursors. For example, tri-substituted imidazoles are often synthesized by reacting amino malonamide derivatives with carbonyl-containing intermediates under acidic conditions . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Phosphorus oxychloride (POCl₃) is commonly used as a cyclizing agent at elevated temperatures (~120°C) to enhance reaction efficiency . Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare experimental melting points (e.g., 214–219°C for analogous imidazole derivatives) with literature values to assess purity .

- Spectroscopic Techniques : Use -NMR and -NMR to confirm the aromatic proton environment and carboxylic acid moiety. IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity (>95%) .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at temperatures below 4°C to prevent hydrolysis or decomposition . For long-term storage, lyophilization is recommended to avoid moisture-induced degradation. Regularly monitor stability via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites like the imidazole ring’s N-atoms or the carboxylic acid group . Molecular docking studies may predict interactions with biological targets (e.g., enzymes), guiding functionalization strategies. Software such as Gaussian or Schrödinger Suite is recommended .

Q. What strategies resolve contradictions in spectral data between synthesized batches and literature reports?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., 4-(2-methyl-1H-imidazol-1-yl)benzoic acid derivatives) to identify discrepancies caused by solvent effects or counterion interactions .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or protonation states by determining the crystal structure .

- Isotopic Labeling : Use -labeled precursors to clarify ambiguous NMR signals in the imidazole ring .

Q. How to design experiments to evaluate the compound’s biological activity against cancer cell lines?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to analyze protein markers (e.g., caspase-3, PARP) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications to the phenyl or methyl groups and compare bioactivity trends .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For high-throughput screening, machine learning algorithms (e.g., random forest) can identify critical structural features .

Q. How to address low solubility of the compound in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH Adjustment : Dissolve the compound in PBS (pH 7.4) with 1 mM HCl to protonate the imidazole ring, improving hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.